

Dual ULK1/2 Inhibitors: A Comparative Analysis of SBP-7455 and MRT67307

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SBP-7455

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The Unc-51 like autophagy activating kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway, a critical cellular process for maintaining homeostasis by degrading and recycling cellular components.[1] Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1/2 attractive therapeutic targets. This guide provides a comparative analysis of two prominent dual ULK1/2 inhibitors, **SBP-7455** and MRT67307, summarizing their biochemical and cellular activities based on available experimental data.

Overview and Mechanism of Action

Both **SBP-7455** and MRT67307 are potent small molecule inhibitors that target the kinase activity of both ULK1 and its homolog ULK2, thereby blocking the initial steps of autophagosome formation.[2][3] ULK1/2 are key components of the ULK pre-initiation complex, which also includes ATG13, ATG101, and FIP200.[1][4] The kinase activity of ULK1 is essential for the downstream phosphorylation of several autophagy-related (ATG) proteins, which is a prerequisite for the formation of the autophagosome.[1] By inhibiting ULK1/2, **SBP-7455** and MRT67307 effectively halt the autophagic process.

Biochemical Potency

The inhibitory activity of **SBP-7455** and MRT67307 against ULK1 and ULK2 has been quantified using various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency.

Inhibitor	Target	IC50 (nM)	Assay	Reference
SBP-7455	ULK1	13	ADP-Glo	[2] [5]
ULK2	476	ADP-Glo	[2] [5]	
MRT67307	ULK1	45	Not Specified	
ULK2	38	Not Specified		
TBK1	19	at 0.1 mM ATP		
IKKε	160	at 0.1 mM ATP		

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Cellular Activity and Applications

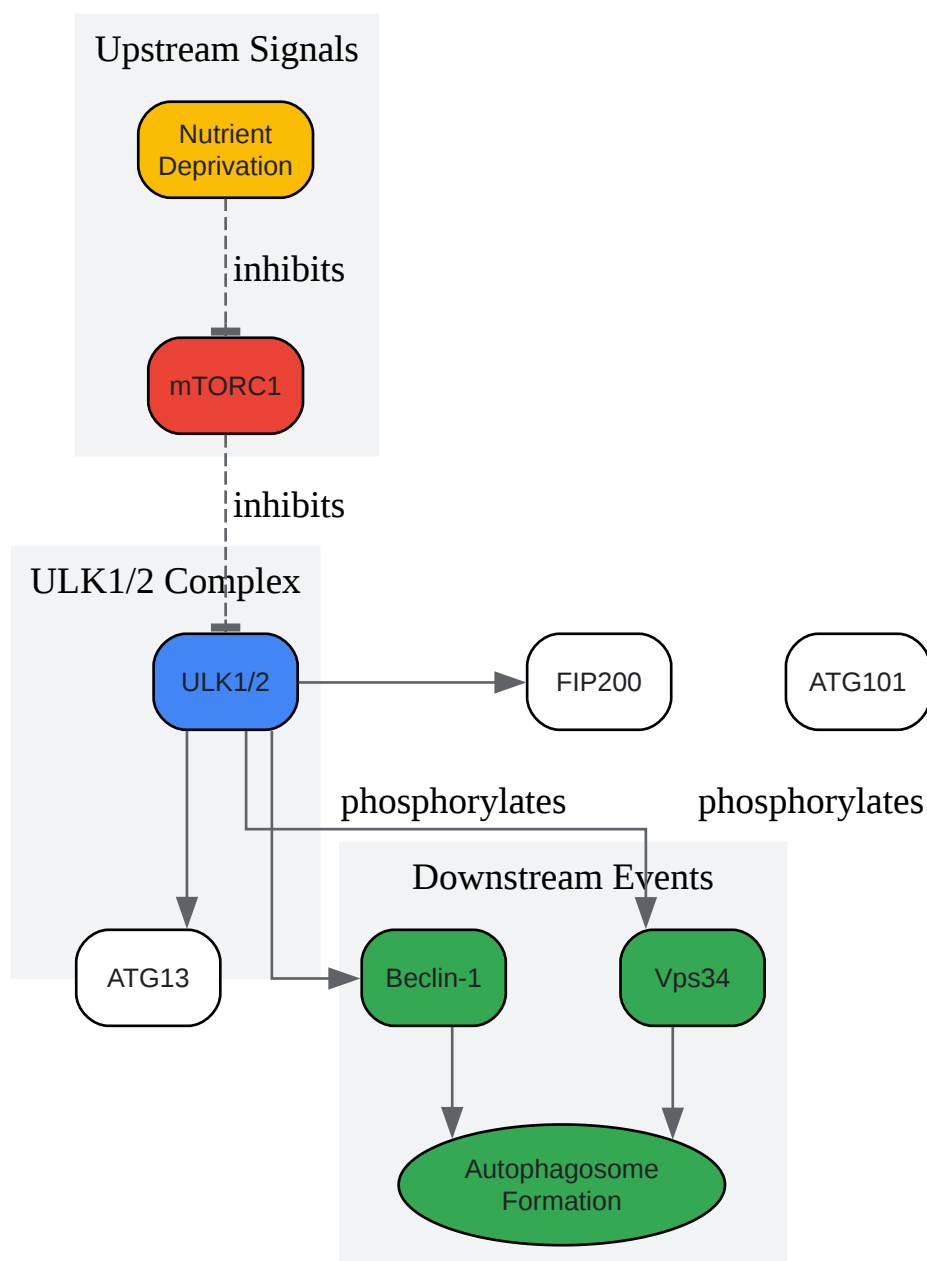
Both compounds have demonstrated the ability to block autophagy in cellular contexts.

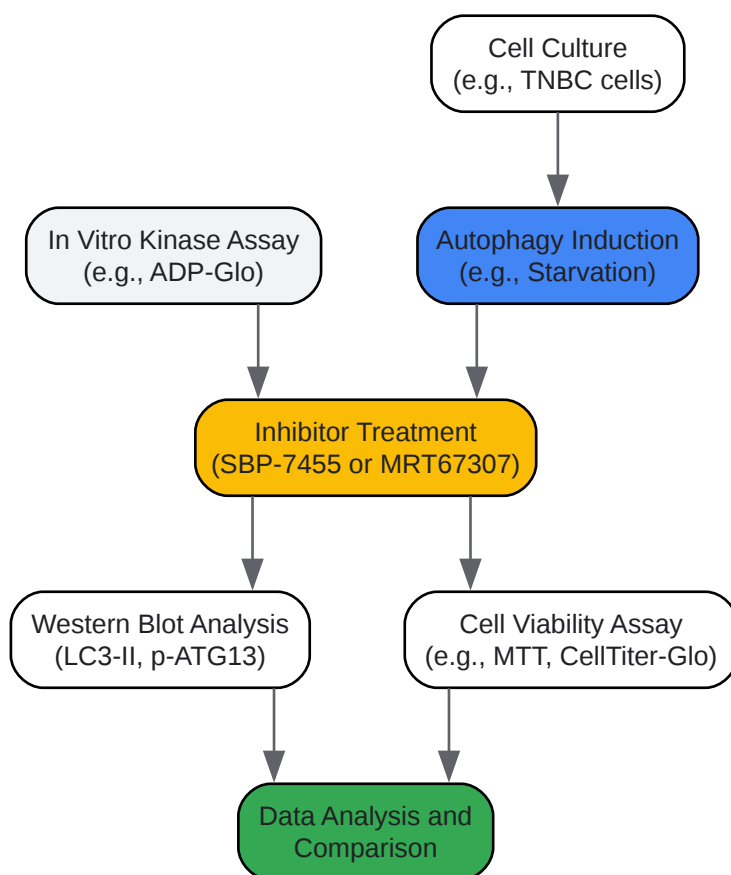
SBP-7455 has been shown to potently inhibit ULK1/2 enzymatic activity in cells and reduce the viability of triple-negative breast cancer (TNBC) cells.[\[4\]](#) It effectively inhibits starvation-induced autophagic flux in TNBC cells that are dependent on autophagy for survival.[\[4\]](#) Furthermore, **SBP-7455** has displayed synergistic cytotoxicity with the PARP inhibitor olaparib in TNBC cells, suggesting a potential combination therapy strategy.[\[4\]](#) This compound is also noted for its oral bioavailability in mice.[\[4\]](#)

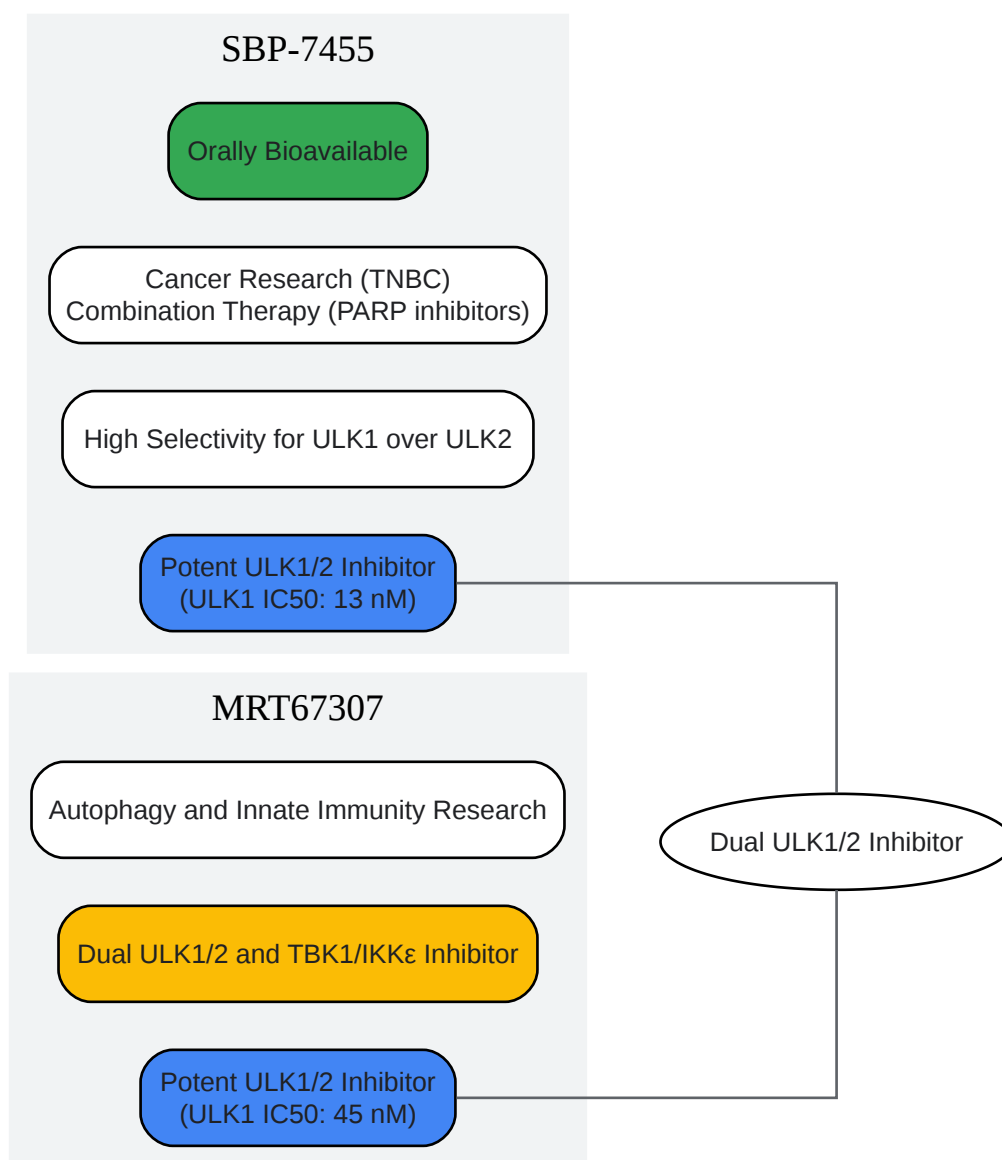
MRT67307 was initially identified as a potent inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[\[3\]](#)[\[6\]](#) It also potently inhibits ULK1 and ULK2, effectively blocking autophagy in cells.[\[3\]](#)[\[7\]](#) Its dual activity against both the ULK1/2 and TBK1/IKKε pathways makes it a valuable tool for studying the interplay between autophagy and innate immunity.[\[6\]](#)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ULK1/2 signaling pathway in autophagy and a general experimental workflow for evaluating ULK1/2 inhibitors.







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- To cite this document: BenchChem. [Dual ULK1/2 Inhibitors: A Comparative Analysis of SBP-7455 and MRT67307]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2895894#sbp-7455-vs-mrt67307-dual-ulk1-2-inhibitor]

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